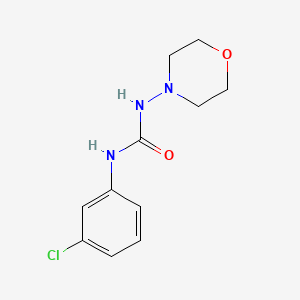
N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
clofentezine , is a chemical compound with the following structure:
ClC6H4NHC(NH2)OC4H8O
Clofentezine is a white crystalline solid that belongs to the class of urea derivatives. It is primarily used as an acaricide (pesticide targeting mites) in agriculture. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
Clofentezine can be synthesized through various routes. One common method involves the reaction of 3-chloroaniline with morpholine to form the intermediate N-(3-chlorophenyl)-N’-morpholinylurea. This intermediate is then treated with urea to yield clofentezine. The industrial production typically involves efficient and scalable processes to ensure cost-effectiveness.
化学反応の分析
Clofentezine undergoes several chemical reactions:
Oxidation: It is relatively stable under oxidative conditions.
Reduction: Reduction of the chloro group can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents and conditions include various reducing agents, nucleophiles, and catalysts. Major products formed depend on the specific reaction conditions.
科学的研究の応用
Clofentezine finds applications in various fields:
Agriculture: As an acaricide, it effectively controls mites on crops such as grapes, citrus fruits, and ornamental plants.
Environmental Research: Its impact on non-target organisms and environmental persistence is studied.
Medicine: Research explores potential therapeutic uses beyond acaricidal activity.
作用機序
Clofentezine disrupts mite development by inhibiting chitin synthesis, affecting their molting process. It specifically targets the enzyme chitin synthase. The compound’s mode of action involves interfering with the mite’s exoskeleton formation.
類似化合物との比較
Clofentezine stands out due to its selective acaricidal activity and low mammalian toxicity. Similar compounds include other acaricides like hexythiazox and fenpyroximate.
特性
CAS番号 |
551917-63-6 |
|---|---|
分子式 |
C11H14ClN3O2 |
分子量 |
255.70 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-1-3-10(8-9)13-11(16)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16) |
InChIキー |
LRPVEXVIQGQFJC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1NC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


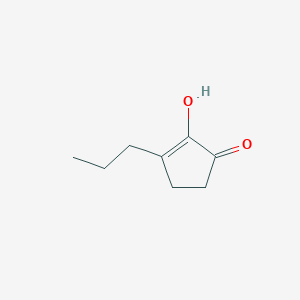
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)

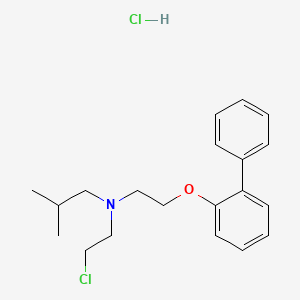

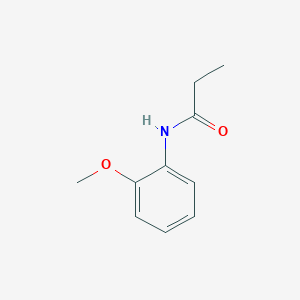
![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
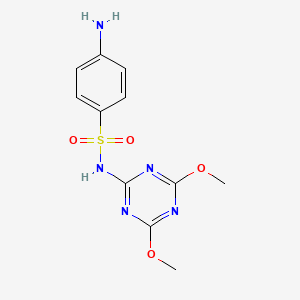
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)
